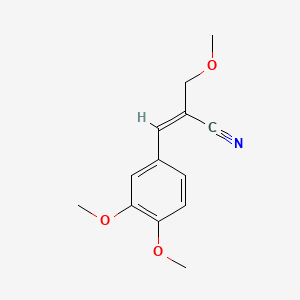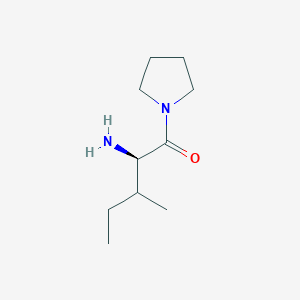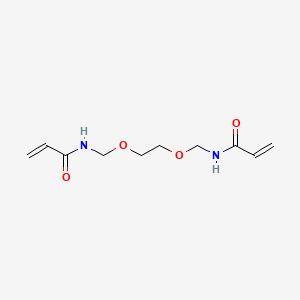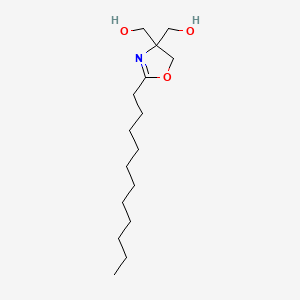
2-Undecyl-2-oxazoline-4,4-dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Undecyl-2-oxazoline-4,4-dimethanol is a heterocyclic organic compound with the molecular formula C₁₆H₃₁NO₃ and a molecular weight of 285.42 g/mol . It is known for its unique structure, which includes an oxazoline ring and two hydroxymethyl groups. This compound is primarily used in research and experimental applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Undecyl-2-oxazoline-4,4-dimethanol typically involves the reaction of undecylamine with glyoxal in the presence of a catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the oxazoline ring . The reaction conditions usually include a temperature range of 50-100°C and a reaction time of 2-4 hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Undecyl-2-oxazoline-4,4-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxazoline ring can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides or carboxylates are used in substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
2-Undecyl-2-oxazoline-4,4-dimethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of new materials and polymers.
Mécanisme D'action
The mechanism of action of 2-Undecyl-2-oxazoline-4,4-dimethanol involves its interaction with specific molecular targets. The oxazoline ring can interact with enzymes and receptors, modulating their activity. The hydroxymethyl groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Decyl-2-oxazoline-4,4-dimethanol
- 2-Dodecyl-2-oxazoline-4,4-dimethanol
- 2-Nonyl-2-oxazoline-4,4-dimethanol
Uniqueness
2-Undecyl-2-oxazoline-4,4-dimethanol is unique due to its specific chain length and the presence of two hydroxymethyl groups, which confer distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
24448-01-9 |
|---|---|
Formule moléculaire |
C16H31NO3 |
Poids moléculaire |
285.42 g/mol |
Nom IUPAC |
[4-(hydroxymethyl)-2-undecyl-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C16H31NO3/c1-2-3-4-5-6-7-8-9-10-11-15-17-16(12-18,13-19)14-20-15/h18-19H,2-14H2,1H3 |
Clé InChI |
XMQGZCSSTZWPTO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=NC(CO1)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


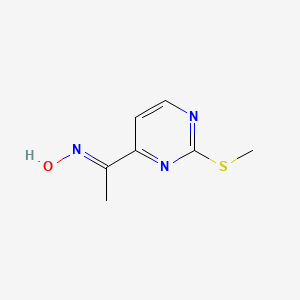
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13756780.png)
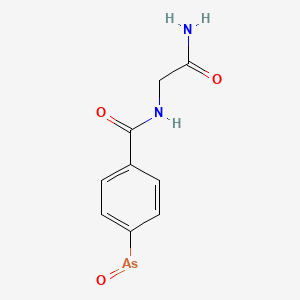

![Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B13756795.png)
![2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester](/img/structure/B13756803.png)
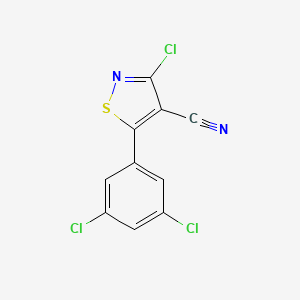
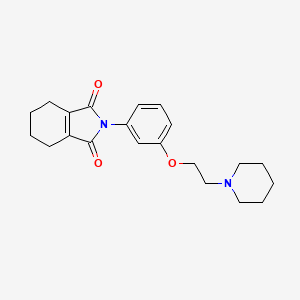
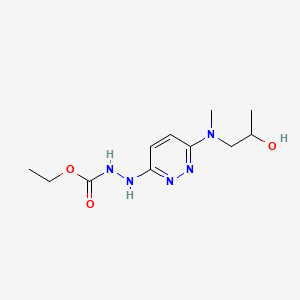
![1,2-Dimethyl-1H-benzo[d]imidazole-5,7-diamine](/img/structure/B13756819.png)
